
2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate, also known as MOB-2, is a compound that has recently gained attention in the field of scientific research. This compound has shown potential in various applications, including drug development and biological research.
科学的研究の応用
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) focused on the synthesis and characterization of new zinc phthalocyanine derivatives, which showed high singlet oxygen quantum yield, making them useful for photodynamic therapy applications. These compounds exhibit good fluorescence properties and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms, suggesting their potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Crystal Packing and Molecular Structure
Research by Khan et al. (2014) explored the crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones derived from methoxy substituted phenylacetic and phenylpropanoic acids. The study revealed differences in molecular packing arrangements between methoxybenzyl- and methoxyphenylethyl-1,3,4-oxadiazol-2(3H)-thiones, influencing their solid-state properties and potential applications in materials science (Khan, Ibrar, & Simpson, 2014).
Unnatural Amino Acid Development
Nowick et al. (2000) developed an unnatural amino acid that mimics a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers. This compound, which incorporates methoxybenzyl components, has implications for the design of novel peptides and proteins with customized structures and functions (Nowick, Chung, Maitra, Maitra, Stigers, & Sun, 2000).
Corrosion Inhibition
Negm et al. (2010) evaluated the corrosion inhibition efficiency of cationic Schiff base surfactants, including methoxybenzyl components, for carbon steel in hydrochloric acid. These compounds demonstrated significant corrosion inhibition, suggesting their utility in industrial applications to extend the life of metal structures (Negm, Elkholy, Zahran, & Tawfik, 2010).
Oligodeoxyribonucleotide Synthesis
Mishra and Misra (1986) reported on the use of the 3-methoxy-4-phenoxybenzoyl group for amino protection in the synthesis of oligodeoxyribonucleotides. This method offers advantages in terms of stability and efficiency, contributing to the field of genetic research and biotechnology (Mishra & Misra, 1986).
特性
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-22-15-7-3-5-13(9-15)11-19-17(20)12-24-18(21)14-6-4-8-16(10-14)23-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVPNUBQGJEKHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

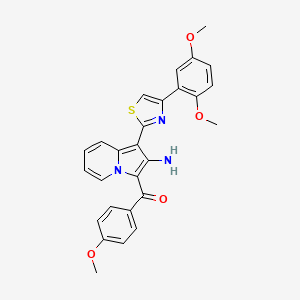
![3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2413092.png)

![(1R,3S,5R,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2413094.png)


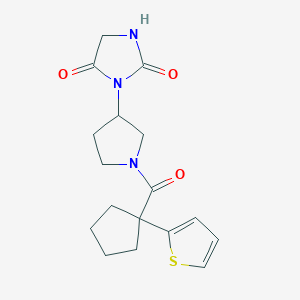
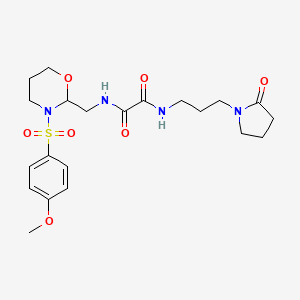

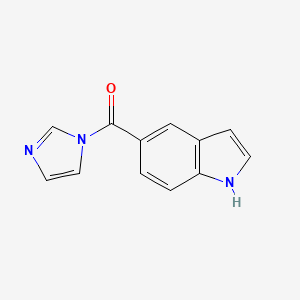
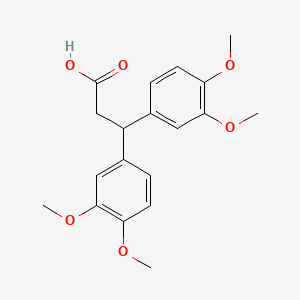
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2413108.png)
![5-[1-(4-Fluorophenyl)sulfonyl-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2413109.png)
